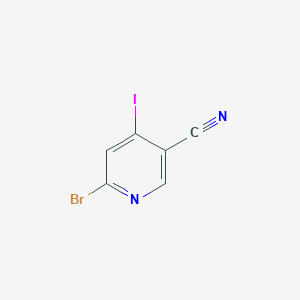

6-Bromo-4-iodonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-4-iodonicotinonitrile (BINIBN) is a chemical compound used in various scientific experiments due to its unique properties. It has the molecular formula C6H2BrIN2 .

Molecular Structure Analysis

The molecular structure of 6-Bromo-4-iodonicotinonitrile is represented by the InChI code1S/C6H2BrIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H . The molecular weight of the compound is 308.9 g/mol . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . The compound has a molecular weight of 308.9 .Applications De Recherche Scientifique

Microbial Degradation of Benzonitrile Herbicides

- Overview : The degradation of structurally related benzonitrile herbicides, including bromoxynil and ioxynil, is a key environmental concern. This study reviews the microbial degradation of these herbicides, focusing on degradation rates, pathways, persistent metabolites, and the diversity of involved organisms (Holtze et al., 2008).

Electrochemical Oxidation of Bromoaniline and Iodoaniline

- Electrochemistry : This study examines the electrochemical oxidation of bromo- and iodoanilines in acetonitrile solution, revealing insights into their behavior under electrochemical conditions, which can be relevant for 6-Bromo-4-iodonicotinonitrile (Kádár et al., 2001).

Synthesis of Bromo-Iodo Compounds

- Synthesis Techniques : Research on the synthesis of various bromo- and iodo-substituted compounds can provide insights into methods that might be applicable to 6-Bromo-4-iodonicotinonitrile. Studies explore efficient synthesis methods with high yields and simplicity in procedure (Pelter et al., 2004).

Molecular Structure Analysis

- Structural Insights : Studies on compounds like 4-bromo-2,6-dichlorobenzonitrile provide a deeper understanding of the molecular structure and crystal packing, which could be relevant for understanding 6-Bromo-4-iodonicotinonitrile (Britton, 1997).

Electrosynthesis Using Bromo and Iodo Substrates

- Catalytic Reduction : The study of electrosynthesis using bromo- and iodo-substrates, like in the case of nickel(I) salen acting as a catalyst, offers insights into the chemical behavior of such compounds in catalytic processes (Mubarak & Peters, 1992).

Applications in Photodegradation and Photosensitivity

- Photodegradation Studies : Understanding the photodegradation processes of bromo- and iodo-substituted compounds can provide insights into the environmental impact and stability of 6-Bromo-4-iodonicotinonitrile (Ibrahim et al., 2016).

Safety and Hazards

Mécanisme D'action

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could potentially impact the bioavailability of the compound, but more research is needed to confirm these predictions.

Propriétés

IUPAC Name |

6-bromo-4-iodopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrIN2/c7-6-1-5(8)4(2-9)3-10-6/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYHZBZDOHCKFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C#N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrIN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2355623.png)

![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)

![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)

![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)

![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)

![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)

![1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide](/img/structure/B2355644.png)